Cas no 65530-26-9 (Methyl4,6-O-benzylidene-a-D-mannopyranoside)

Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a protected carbohydrate derivative widely used in synthetic organic chemistry and glycoscience. Its key structural feature is the benzylidene acetal group at the 4,6-positions, which provides regioselective protection for further functionalization at other hydroxyl sites. This compound serves as a versatile intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and biologically active molecules. The α-configuration enhances its utility in stereoselective glycosylation reactions. Its stability under various reaction conditions makes it suitable for multi-step synthetic routes. Researchers value this compound for its well-defined crystalline properties, facilitating purification and characterization in carbohydrate chemistry applications.
Methyl4,6-O-benzylidene-a-D-mannopyranoside structure
65530-26-9 structure
商品名:Methyl4,6-O-benzylidene-a-D-mannopyranoside
CAS番号:65530-26-9
MF:C14H18O6
メガワット:282.289124965668
CID:962012
PubChem ID:12245490

Methyl4,6-O-benzylidene-a-D-mannopyranoside 化学的及び物理的性質

名前と識別子

    • Methyl4,6-O-benzylidene-a-D-mannopyranoside
    • Methyl-4,6-O-benzyliden-alpha-D-mannopyranoside
    • DTXSID40482169
    • 65530-26-9
    • CTK8G1077
    • (4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
    • インチ: InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10+,11+,12-,13?,14+/m1/s1
    • InChIKey: VVSWDMJYIDBTMV-KILAEARMSA-N
    • ほほえんだ: COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O

計算された属性

  • せいみつぶんしりょう: 282.11033829g/mol
  • どういたいしつりょう: 282.11033829g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 77.4Ų

Methyl4,6-O-benzylidene-a-D-mannopyranoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-295467A-5g
Methyl-4,6-O-benzyliden-alpha-D-mannopyranoside,
65530-26-9
5g
¥10793.00 2023-09-05
Apollo Scientific
BICL2459-1g
Methyl 4,6-O-benzylidene-?-D-mannopyranoside
65530-26-9
1g
£347.00 2025-02-22
SHENG KE LU SI SHENG WU JI SHU
sc-295467-1 g
Methyl-4,6-O-benzyliden-alpha-D-mannopyranoside,
65530-26-9
1g
¥3,911.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-295467-1g
Methyl-4,6-O-benzyliden-alpha-D-mannopyranoside,
65530-26-9
1g
¥3911.00 2023-09-05
Apollo Scientific
BICL2459-2g
Methyl 4,6-O-benzylidene-?-D-mannopyranoside
65530-26-9
2g
£558.00 2025-02-22
SHENG KE LU SI SHENG WU JI SHU
sc-295467A-5 g
Methyl-4,6-O-benzyliden-alpha-D-mannopyranoside,
65530-26-9
5g
¥10,793.00 2023-07-11
Apollo Scientific
BICL2459-5g
Methyl 4,6-O-benzylidene-?-D-mannopyranoside
65530-26-9
5g
£1154.00 2025-02-22

Methyl4,6-O-benzylidene-a-D-mannopyranoside 関連文献

Methyl4,6-O-benzylidene-a-D-mannopyranosideに関する追加情報

Introduction to Methyl 4,6-O-benzylidene-α-D-mannopyranoside (CAS No: 65530-26-9)

Methyl 4,6-O-benzylidene-α-D-mannopyranoside, a compound with the chemical identifier CAS No: 65530-26-9, is a significant molecule in the field of glycoscience and pharmaceutical chemistry. This compound, featuring a Methyl 4,6-O-benzylidene-α-D-mannopyranoside structure, has garnered considerable attention due to its unique properties and potential applications in drug development and synthetic biology.

The benzylidene moiety in its structure imparts remarkable stability and reactivity, making it a valuable intermediate in the synthesis of more complex carbohydrates and glycoconjugates. The presence of the methyl group at the anomeric carbon enhances its solubility in organic solvents, facilitating its use in various chemical transformations.

In recent years, the study of glycosylation reactions has seen significant advancements, largely driven by the need for efficient synthetic methods to construct complex carbohydrate structures. Methyl 4,6-O-benzylidene-α-D-mannopyranoside plays a pivotal role in these reactions due to its ability to undergo selective modifications while maintaining structural integrity. This has made it a cornerstone in the development of novel glycosides with therapeutic potential.

One of the most intriguing aspects of Methyl 4,6-O-benzylidene-α-D-mannopyranoside is its application in the synthesis of glycopeptides and glycoproteins. These biomolecules are crucial for various biological processes and have been implicated in numerous diseases. The ability to precisely modify these structures using Methyl 4,6-O-benzylidene-α-D-mannopyranoside as a building block opens up new avenues for therapeutic intervention.

Recent research has highlighted the compound's utility in the development of vaccines and immunomodulatory agents. Glycopeptides derived from Methyl 4,6-O-benzylidene-α-D-mannopyranoside have shown promise in eliciting strong immune responses against pathogens. This is attributed to the unique conformational properties of these glycopeptides, which can be fine-tuned by incorporating this compound into their structure.

The pharmaceutical industry has also been exploring Methyl 4,6-O-benzylidene-α-D-mannopyranoside for its potential as a prodrug or drug carrier. Its ability to form stable complexes with other bioactive molecules makes it an ideal candidate for targeted drug delivery systems. These systems aim to enhance drug efficacy while minimizing side effects by delivering therapeutic agents directly to their sites of action.

In addition to its pharmaceutical applications, Methyl 4,6-O-benzylidene-α-D-mannopyranoside has found utility in agrochemical research. Glycosides derived from this compound have shown promising results as natural pesticides and herbicides. Their biodegradability and low toxicity make them attractive alternatives to synthetic agrochemicals, contributing to sustainable agricultural practices.

The synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside involves a series of well-defined chemical reactions that highlight the ingenuity of modern organic synthesis. The process typically begins with the protection of hydroxyl groups on D-mannose using benzaldehyde derivatives under acidic conditions. Subsequent methylation at the anomeric carbon followed by benzylidenation completes the synthesis. This multi-step approach underscores the compound's complexity and the precision required in its preparation.

The chemical properties of Methyl 4,6-O-benzylidene-α-D-mannopyranoside make it an excellent candidate for further derivatization. Researchers have been exploring various modifications to its structure to enhance its biological activity or improve its synthetic utility. For instance, introducing additional functional groups such as azides or alkyne residues allows for further conjugation with other biomolecules via click chemistry.

The role of computational chemistry in understanding and optimizing the properties of Methyl 4,6-O-benzylidene-α-D-mannopyranoside cannot be overstated. Molecular modeling techniques have provided valuable insights into its conformational dynamics and interactions with other molecules. These insights have guided experimental efforts and led to more efficient synthetic routes.

In conclusion, Methyl 4,6-O-benzylidene-α-D-mannopyranoside (CAS No: 65530-26-9) is a versatile and multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and synthetic biology. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel glycosides with therapeutic potential. As our understanding of glycoscience continues to evolve, compounds like Methyl 4,6-O-benzylidene-α-D-mannopyranoside will undoubtedly play a central role in shaping future advancements.

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